molecular formula C7H3ClFNO3S B15203744 4-Fluorobenzo[d]oxazole-2-sulfonyl chloride

4-Fluorobenzo[d]oxazole-2-sulfonyl chloride

Cat. No.: B15203744
M. Wt: 235.62 g/mol
InChI Key: XYXAAEYJAALKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzo[d]oxazole-2-sulfonyl chloride typically involves the reaction of 2-aminophenol with various reagents under specific conditions. One common method includes the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones as starting materials . The reaction is often catalyzed by nanocatalysts, metal catalysts, or ionic liquid catalysts, and can be carried out under reflux conditions in water for about 45 minutes, yielding 79-89% .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit a range of biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Scientific Research Applications

4-Fluorobenzo[d]oxazole-2-sulfonyl chloride has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[d]oxazole-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles. The compound can interact with various molecular targets and pathways, leading to the formation of biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorobenzo[d]oxazole-2-sulfonyl chloride is unique due to the presence of both the fluorine atom and the benzoxazole ring, which confer distinct reactivity and biological activity. The fluorine atom enhances the compound’s electrophilicity, making it a more potent reagent in various chemical reactions .

Properties

Molecular Formula

C7H3ClFNO3S

Molecular Weight

235.62 g/mol

IUPAC Name

4-fluoro-1,3-benzoxazole-2-sulfonyl chloride

InChI

InChI=1S/C7H3ClFNO3S/c8-14(11,12)7-10-6-4(9)2-1-3-5(6)13-7/h1-3H

InChI Key

XYXAAEYJAALKDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.